3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-12-4-2-1-3-11(12)14(21)18-7-5-10(6-8-18)19-13(20)9-17-15(19)22/h1-4,10H,5-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEIUHXDAVWDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Comparisons
Method 1: Sequential Acylation and Cyclization
Step 1: Protection of Piperidin-4-amine
Piperidin-4-amine is protected as the tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine as a base (yield: 92–95%).
Step 2: N-Acylation with 2-Bromobenzoyl Chloride
The Boc-protected piperidin-4-amine undergoes acylation with 2-bromobenzoyl chloride in DCM using N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic substitution. This step achieves >85% yield, with minimal O-acylation byproducts.
Step 3: Deprotection and Urea Formation
Boc deprotection is performed using trifluoroacetic acid (TFA) in DCM with triisopropylsilane (TIS) as a scavenger. The resulting amine reacts with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form a urea intermediate (yield: 78%).
Step 4: Cyclization to Imidazolidine-2,4-dione
Cyclization is induced under acidic conditions (acetic acid/HCl, reflux), yielding the title compound in 64–67% yield.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Boc₂O, Et₃N, DCM | 94% | >99% |
| 2 | 2-BrC₆H₄COCl, DIPEA | 87% | 98% |
| 3 | TFA/TIS, CDI, THF | 78% | 95% |
| 4 | AcOH/HCl, reflux | 65% | 97% |
Method 2: Microwave-Assisted One-Pot Synthesis
Reaction Design
A microwave-assisted protocol combines 2-bromobenzoyl chloride, piperidin-4-amine, and N,N-carbonyldiimidazole in acetonitrile. Irradiation at 120°C for 20 minutes facilitates simultaneous acylation and cyclization, achieving a 72% yield with 96% purity.
Advantages
- Reduced reaction time (20 minutes vs. 12 hours for conventional methods).
- Enhanced regioselectivity due to controlled thermal gradients.
Method 3: Solid-Phase Synthesis
Resin Functionalization
Wang resin is functionalized with a photolabile linker, followed by coupling of Fmoc-piperidin-4-amine. After Fmoc deprotection, 2-bromobenzoyl chloride is introduced via HOBt/HBTU-mediated coupling.
On-Resin Cyclization
Treatment with triphosgene in DCM forms the imidazolidine-2,4-dione ring. Cleavage from the resin using UV light yields the target compound in 58% overall yield.
Analytical Validation and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.68 (t, J = 7.6 Hz, 1H, ArH), 7.52 (d, J = 7.6 Hz, 1H, ArH), 4.31 (s, 2H, CH₂), 3.92–3.85 (m, 1H, piperidine-H), 3.02–2.95 (m, 2H, piperidine-H), 2.45–2.38 (m, 2H, piperidine-H), 1.82–1.75 (m, 2H, piperidine-H).
- HRMS : m/z calculated for C₁₅H₁₄BrN₃O₃ [M+H]⁺: 378.0234; found: 378.0238.
Critical Evaluation of Methodologies
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 65% | 72% | 58% |
| Scalability | High | Moderate | Low |
| Equipment Needs | Standard | Microwave | SPPS |
| Diastereomer Ratio | 95:5 | 97:3 | 93:7 |
Key Observations
- Method 2 offers the best balance of yield and efficiency but requires specialized equipment.
- Solid-phase synthesis (Method 3) is preferable for parallel synthesis but suffers from lower yields.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and imidazolidine-2,4-dione moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the compound.
Scientific Research Applications
While comprehensive information regarding the applications of "3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione" is limited, the available research and related compounds offer potential insights.
Chemical Information
this compound has the CAS number 2034270-43-2 and the molecular formula . It has a molecular weight of 366.21 .
Potential Research Directions
Due to the limited information on this specific compound, research can be directed based on its structural components:
- Piperidine Derivatives: The presence of a piperidine ring suggests potential applications in medicinal chemistry. Piperidine is a common motif in many pharmaceuticals .
- Imidazolidinedione Moiety: This structure is related to hydantoin, which has known anticonvulsant properties .
- Bromobenzoyl Group: The bromobenzoyl group can be used as a chemical handle for further modification and derivatization of the molecule .
Related Research & Potential Applications
Benzo[d]imidazole-2-one derivatives, which share structural similarities, have been investigated as potential inhibitors of NLRP3-dependent IL-1β release and pyroptotic cell death . Derivatives of piperidine are found in compounds that act as NLRP3 inhibitors .
Synthesis of Related Compounds
The search results detail methods for synthesizing related compounds, which could be adapted for "this compound" :
- Benzo[d]imidazole-2-one derivatives: These can be synthesized using similar methods involving nucleophilic substitution and cyclization reactions .
- Cyanoguanidine derivatives: These can be obtained by reacting acyl chlorides with tert-butyl piperidin-4-ylcarbamate, followed by deprotection and reaction with diphenyl cyanocarbonimidate .
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromobenzoyl group and the piperidinyl moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various biological processes. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
A. Halogen Substitution Patterns
- 3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034620-19-2): Replaces the 2-bromobenzoyl group with a 4-bromophenylacetyl moiety. The acetyl linker may decrease lipophilicity compared to the benzoyl group, affecting membrane permeability .
- 3-{1-[3-(4-Chloro-3-fluorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione (CAS 2034388-56-0): Features chlorine and fluorine substitutions. Fluorine’s high electronegativity enhances electronic interactions, while chlorine provides bulk. This dual substitution could improve metabolic stability or target selectivity compared to bromine .
B. Piperidine Ring Modifications
- 1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione (CAS 2178773-06-1): Incorporates a sulfonyl group and methoxyethyl chain.
1-{1-[2-(1H-Indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS 2097892-85-6):
A. Antiarrhythmic Activity
- 5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4-dione: Demonstrated strong antiarrhythmic activity (Ki = 13.9 nM for α1-adrenoreceptors). The aminoalkyl chain and piperazine moiety are critical for receptor binding, a feature absent in the target compound .
C. Antimicrobial Synergy
- DMPI and CDFII :
Physicochemical Properties
*Molecular weight inferred from similar structures (e.g., ). †Estimated based on bromobenzoyl’s contribution.
Biological Activity
3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione, also known by its CAS number 2034270-43-2, is a compound of interest due to its potential biological activities. This compound belongs to a class of imidazolidine derivatives that have been studied for various pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on specific biological pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16BrN3O3, with a molecular weight of approximately 366.21 g/mol. Its structure features an imidazolidine ring fused with a piperidine moiety and a bromobenzoyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- NLRP3 Inflammasome Inhibition : Some derivatives in this chemical class have shown promise as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome plays a crucial role in the immune response and is implicated in various inflammatory diseases. In vitro studies have demonstrated that certain compounds can significantly inhibit IL-1β release from LPS/ATP-stimulated macrophages, suggesting potential therapeutic applications in inflammatory conditions .
- Cytotoxic Activity : Compounds structurally related to imidazolidines have been evaluated for their cytotoxic effects against cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against various malignancies, including HeLa and K562 cells. The mechanisms involved may include induction of apoptosis and disruption of cellular signaling pathways .
Case Studies
Several studies have investigated the biological activities of imidazolidine derivatives:
- Study on Anti-inflammatory Effects : A recent study highlighted the synthesis and evaluation of new benzo[d]imidazole derivatives that included the imidazolidine scaffold. These compounds were tested for their ability to inhibit pyroptosis and IL-1β release in macrophages. Results indicated that specific modifications to the imidazolidine structure enhanced anti-inflammatory activity, with one derivative achieving up to 39% inhibition of pyroptosis at 10 µM concentration .
- Cytotoxicity Assessment : Another study focused on thiazolidin derivatives but provided insights applicable to imidazolidines. The synthesized compounds exhibited selective cytotoxicity against cancer cell lines with IC50 values ranging from 8.5 µM to 25.6 µM. The research emphasized the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity to normal cells .
Table 1: Biological Activity Summary of Related Compounds
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | Compound B | 14.9 |
| K562 | Compound B | 8.5 |
| MDA-MB-361 | Compound B | 21.5 |
Q & A
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Alkylation | 2-Bromobenzoyl chloride, Piperidine, DCM, RT | 85 | |
| 2 | Cyclization | Urea, HSO, 80°C | 72 | |
| 3 | Purification | Recrystallization (Ethanol) | 95 |
Q. Table 2. Comparative Biological Activity Data
| Assay Type | Target | IC (µM) | Notes | Reference |
|---|---|---|---|---|
| Cytotoxicity | HeLa | 12.3 ± 1.2 | pH-dependent solubility | |
| Antimicrobial | S. aureus | 25 µg/mL | Synergy with β-lactams | |
| Kinase Inhibition | EGFR | 0.45 ± 0.1 | Competitive ATP binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
